

L82-G17: A Selective Uncompetitive Inhibitor of Human DNA Ligase I

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Compound of Interest

Compound Name: L82-G17

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This technical guide provides an in-depth overview of **L82-G17**, a selective, uncompetitive inhibitor of human DNA ligase I (LigI). This document consolidates key information regarding its chemical properties, mechanism of action, cellular effects, and the experimental protocols used for its characterization.

Chemical and Physical Properties

L82-G17 is a small molecule inhibitor identified through structure-activity relationship studies of related compounds.^[1] Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	92285-87-5	[1][2][3]
Molecular Formula	C ₁₁ H ₉ ClN ₄ O ₂	[3]
Molecular Weight	264.67 g/mol	[2]
Appearance	Solid (Pink to orange)	[2]
Purity	≥98%	[3]
Solubility	Sparingly soluble in DMSO (1-10 mg/ml)	[3]
Storage	-20°C	[3]
Stability	≥ 4 years	[3]

Mechanism of Action: Selective Inhibition of DNA Ligase I

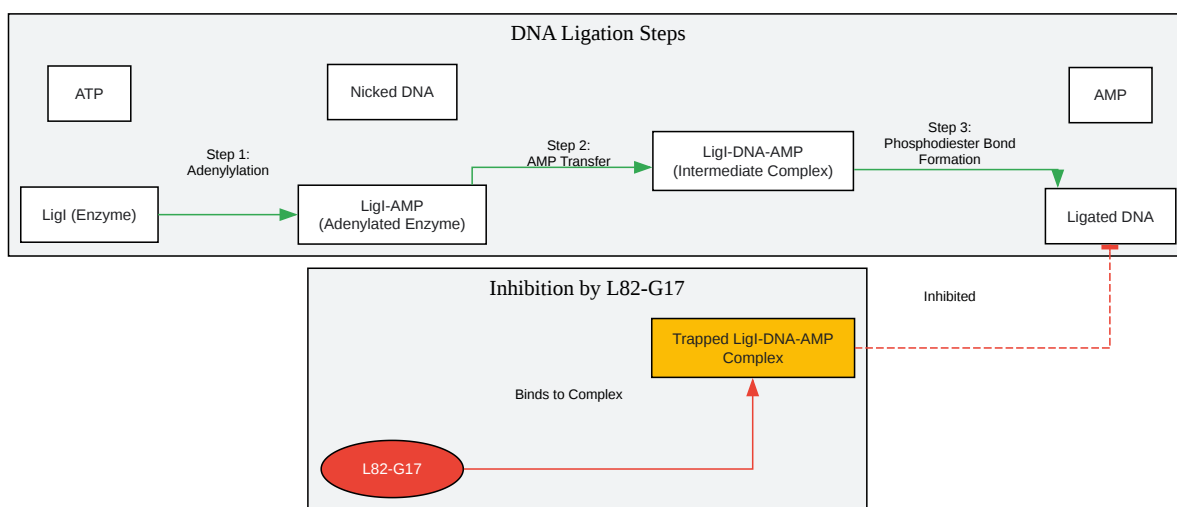
L82-G17 is a potent and selective uncompetitive inhibitor of human DNA ligase I.[1][2][4] Its mechanism is distinct from many other DNA ligase inhibitors.

Key Features of **L82-G17**'s Mechanism:

- **Uncompetitive Inhibition:** **L82-G17** binds to the enzyme-substrate complex, specifically the complex of LigI and nicked DNA.[5][6] This mode of inhibition is in contrast to competitive inhibitors that bind to the enzyme's active site.
- **Selectivity for LigI:** **L82-G17** shows a high degree of selectivity for DNA ligase I over DNA ligase III and DNA ligase IV.[2]
- **Inhibition of Phosphodiester Bond Formation:** The DNA ligation process involves three key steps. **L82-G17** specifically inhibits the third step, which is the formation of the phosphodiester bond to seal the nick in the DNA backbone.[1][2] It does not inhibit the formation of the DNA-adenylate intermediate.[2]

- Stabilization of the LigI-DNA Complex: By binding to the LigI-nicked DNA complex, **L82-G17** effectively traps the enzyme on the DNA, preventing the completion of the ligation reaction. [2]

Below is a diagram illustrating the DNA ligation pathway and the point of inhibition by **L82-G17**.



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Caption: DNA Ligation Pathway and **L82-G17** Inhibition.

Cellular Effects and Biological Activity

L82-G17 has been demonstrated to be active in cellular models, where it impacts DNA replication and cell viability.

Cellular Effect	Cell Line(s)	Concentration	Incubation Time	Result	Reference
Reduced Cell Viability	HeLa	20 μ M	5 days	~70% reduction in cell number	[2]
Inhibition of Proliferation	CH12F3 (parental)	0-100 μ M	72 hours	Significant effect on proliferation and survival	[7]
Reduced DNA Synthesis	HeLa	Not specified	4 hours	Modest reduction in BrdU incorporation	[2]
Induction of DNA Damage	HeLa	Not specified	4 hours	Increased formation of γ H2AX foci	[2]

Key Findings from Cellular Studies:

- Cells expressing DNA ligase I are more sensitive to **L82-G17** than cells lacking LigI, confirming its on-target activity in a cellular context.[\[1\]](#)[\[2\]](#)
- Cells deficient in nuclear DNA ligase III α , which can compensate for the loss of LigI in DNA replication, exhibit increased sensitivity to **L82-G17**.[\[1\]](#)[\[2\]](#) This highlights the inhibitor's specificity and its potential for exploiting cellular dependencies.
- While **L82-G17** reduces BrdU incorporation, its effects are more modest compared to broader DNA ligase inhibitors, which is consistent with the ability of LigIII to act as a backup in DNA replication.[\[2\]](#)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **L82-G17**.

DNA Ligase Inhibition Assay (Fluorescence-based)

This assay measures the ability of **L82-G17** to inhibit the joining of a fluorescently labeled nicked DNA substrate.

- Enzyme and Inhibitor Pre-incubation:
 - Purified human DNA ligase I (500 fmol), DNA ligase III (500 fmol), or DNA ligase IV (2 pmol) is pre-incubated with 200 μ M of **L82-G17** for 30 minutes at 25°C.
- Ligation Reaction:
 - A fluorescently labeled nicked DNA substrate (1 pmol) is added to the enzyme-inhibitor mixture.
 - The reaction is incubated for 5 minutes at 25°C.
- Analysis:
 - The reaction products are analyzed to determine the extent of ligation, and the results are compared to control reactions without the inhibitor.

Cell Viability and Proliferation Assays

These assays assess the impact of **L82-G17** on cell growth and survival.

- MTT Assay:
 - HeLa cells are seeded in 96-well plates.
 - Cells are treated with varying concentrations of **L82-G17** for 5 days.
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
 - The formazan crystals are solubilized, and the absorbance is measured to quantify the number of viable cells.

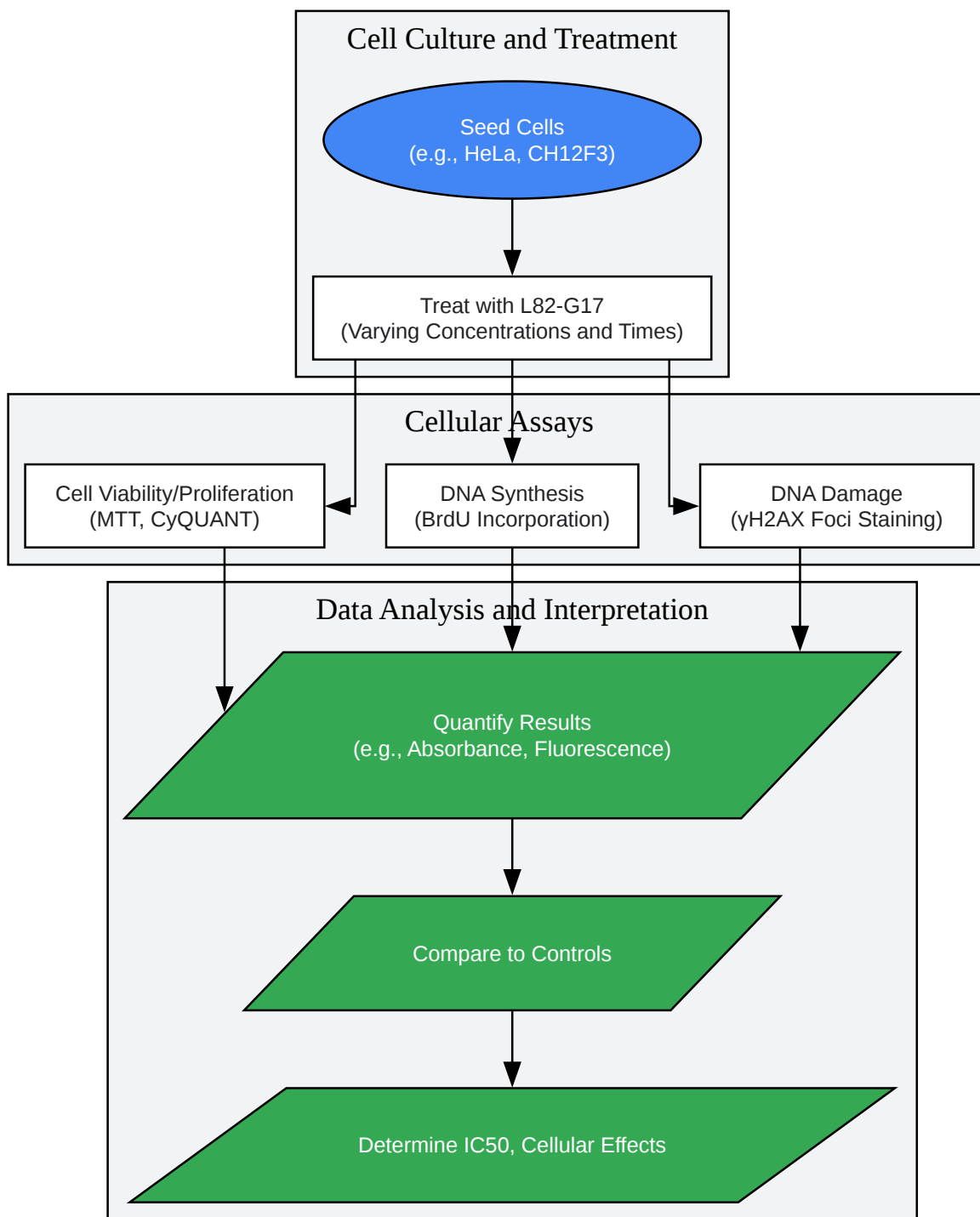
- CyQUANT Assay:
 - CH12F3 cells (wild-type and LIG1 null) are treated with **L82-G17** for a specified period.
 - The CyQUANT dye, which binds to genomic DNA, is used to measure the total amount of DNA, providing an indicator of cell number.

BrdU Incorporation Assay for DNA Synthesis

This assay measures the rate of DNA synthesis in proliferating cells.

- Asynchronously proliferating HeLa cells are treated with **L82-G17** for 4 hours.
- During the treatment, bromodeoxyuridine (BrdU), a thymidine analog, is added to the cell culture medium.
- Cells are then fixed and permeabilized.
- Incorporated BrdU is detected using a specific anti-BrdU antibody, and the signal is quantified to determine the level of DNA synthesis.

The general workflow for evaluating the cellular effects of **L82-G17** is depicted below.



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Caption: Experimental Workflow for **L82-G17** Cellular Assays.

Conclusion

L82-G17 is a valuable research tool for studying the catalytic activity and cellular functions of human DNA ligase I. Its selectivity and well-characterized uncompetitive mechanism of action make it a useful probe for investigating DNA replication and repair pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in utilizing **L82-G17** in their studies. Further research may focus on leveraging its properties for the development of novel therapeutic agents.

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